molecular formula C14H14N4S B6474459 7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2640979-76-4

7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B6474459
CAS No.: 2640979-76-4
M. Wt: 270.35 g/mol
InChI Key: CGIONZOMOPRSEX-UHFFFAOYSA-N
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Description

7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a unique fusion of pyrrolo[2,3-d]pyrimidine and thieno[3,2-c]pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine apart from similar compounds is its unique structural fusion of pyrrolo[2,3-d]pyrimidine and thieno[3,2-c]pyridine rings. This fusion imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and advanced materials .

Properties

IUPAC Name

5-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-17-5-2-11-13(17)15-9-16-14(11)18-6-3-12-10(8-18)4-7-19-12/h2,4-5,7,9H,3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIONZOMOPRSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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